4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H7FN4 |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
4-fluoro-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-2-1-3-11-4-5/h1-4H,(H3,10,12,13) |
InChI Key |
KWEGQRQMYGOIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Fluorination of Pyridine:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique electronic properties make it suitable for the development of advanced materials, such as organic semiconductors and conductive polymers.
Agrochemicals: The compound is used in the design of new pesticides and herbicides with improved efficacy and environmental profiles.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target proteins . This interaction can modulate the activity of enzymes or receptors, leading to desired therapeutic effects or biological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Fluorine Substitution: The fluorine atom at the 4-position in the target compound may enhance binding to kinase active sites, as seen in related 4-fluorophenyl/pyridinyl systems .
- Pyridine Position : Positional isomers (e.g., pyridin-4-yl vs. pyridin-3-yl) alter electronic and steric properties, affecting interactions with biological targets.
- N-Substituents : Derivatives like 8a (N-benzyl) exhibit modified pharmacokinetic profiles due to increased lipophilicity, which may influence membrane permeability .
Physicochemical Properties
The table below compares physical and spectroscopic data for selected compounds:
Key Observations :
- Melting Points : Bulky substituents (e.g., cyclohexylmethyl in 8e ) increase melting points compared to smaller groups (e.g., benzyl in 8a ) due to enhanced crystal packing .
- Spectroscopic Data: IR bands for N-H stretching (~3240–3352 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) are consistent across pyrazole derivatives . The absence of fluorine-specific bands in non-fluorinated compounds highlights its unique electronic impact.
Biological Activity
4-Fluoro-3-(pyridin-3-YL)-1H-pyrazol-5-amine, with the CAS number 1246384-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by various studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| CAS Number | 1246384-98-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to pyrazole derivatives. For instance, benzofuran-pyrazole compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. In related studies, pyrazole derivatives demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant activity. Although specific data for this compound was not detailed in the literature reviewed, the presence of the pyridine and pyrazole moieties often correlates with enhanced antioxidant capabilities .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-based compounds has been explored through various assays. For example, compounds exhibiting high HRBC membrane stabilization percentages (ranging from 86.70% to 99.25%) suggest that these derivatives can effectively protect red blood cells from hemolysis induced by heat or chemicals. While direct studies on this compound are sparse, its structural characteristics imply a similar potential for anti-inflammatory activity .
Anticancer Activity
The anticancer properties of pyrazole derivatives are also notable. For instance, compounds that inhibit DNA gyrase B have shown promise in cancer treatment due to their ability to disrupt bacterial DNA replication, which can be extrapolated to cancer cell proliferation inhibition mechanisms. The compound's structural features may allow it to engage in similar interactions with cancer-related targets .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating various pyrazole derivatives reported that compound analogs showed broad-spectrum antimicrobial activity. The most potent compound exhibited an IC50 comparable to established antibiotics like ciprofloxacin .
- Anti-inflammatory Assay : Another investigation demonstrated that certain pyrazole derivatives provided significant protection against inflammatory responses in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated varying degrees of effectiveness among related compounds, with some showing promising results against cancer cell lines. This suggests that further exploration of this compound could yield beneficial insights into its anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
